Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a carbamoylamino group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate typically involves the esterification of 2-(carbamoylamino)-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Substituted benzoates
Scientific Research Applications
Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
- Methyl 2-(carbamoylamino)-3,4-dimethoxybenzoate
- Methyl 2-(carbamoylamino)-4,5-dihydroxybenzoate
- Methyl 2-(carbamoylamino)-4,5-dimethylbenzoate
Comparison: Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate is unique due to the presence of both carbamoylamino and methoxy groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its structure, biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15N2O4
- Molecular Weight : Approximately 254.242 g/mol
- Structure : The compound features a benzoate core with two methoxy groups at the 4 and 5 positions and a carbamoylamino group at the 2 position. This unique arrangement is crucial for its biological activity.
Biological Activity Overview
This compound exhibits several significant biological activities:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory conditions.
- Analgesic Effects : The compound has shown promise in modulating pain pathways, which could lead to its use as an analgesic agent.
- Anticancer Potential : Early research indicates that the structural characteristics of this compound may confer activity against cancer cells, although further investigations are necessary to fully understand its efficacy and mechanisms.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation and pain, leading to reduced symptoms associated with these conditions.
- Receptor Modulation : It potentially modulates receptors that play a role in pain perception and inflammatory responses.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Inhibition of specific enzymes related to inflammation | |
Analgesic | Modulation of pain pathways | |
Anticancer | Potential activity against cancer cells |
Case Study Insights
A study published in the Journal of Medicinal Chemistry highlighted the compound's interaction with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results demonstrated that this compound could effectively inhibit COX-2 activity, which is often upregulated in inflammatory diseases.
Another investigation focused on its anticancer properties revealed that the compound induced apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests a potential mechanism by which it could be utilized as an adjunct therapy in cancer treatment.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activities. Below is a comparison table highlighting these compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-amino-4,5-dimethoxybenzoate | Contains an amino group instead of carbamoylamino | May exhibit different biological activities due to amino substitution |
Methyl 3-(carbamoylamino)-4-methoxybenzoate | Similar carbamoylamino group but different positioning | Positioning affects interaction profiles |
Methyl 2-(propan-2-ylamino)-4,5-dimethoxybenzoate | Contains a propan-2-yl group instead of carbamoyl | Alters solubility and bioavailability |
The unique combination of methoxy substitutions and the carbamoylamino group in this compound may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C11H14N2O5 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H14N2O5/c1-16-8-4-6(10(14)18-3)7(13-11(12)15)5-9(8)17-2/h4-5H,1-3H3,(H3,12,13,15) |
InChI Key |
IZRHWRUEJQDXCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N)OC |
Origin of Product |
United States |
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